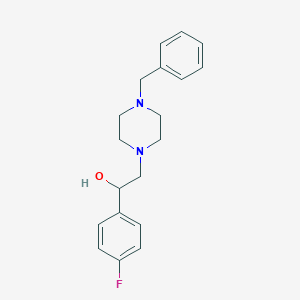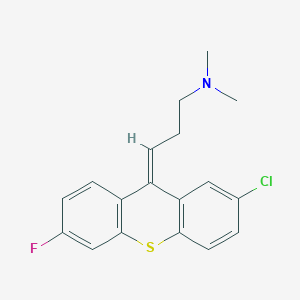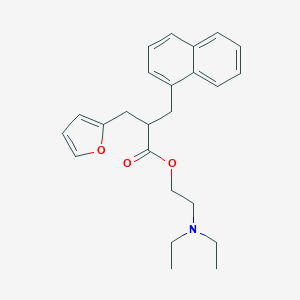![molecular formula C17H17ClOS B374003 3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether](/img/structure/B374003.png)
3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether is an organic compound that belongs to the class of dibenzothiepines. This compound is characterized by its unique structure, which includes a thiepine ring fused with two benzene rings and a 3-chloropropoxy substituent at the 11th position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
The synthesis of 3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether can be achieved through several synthetic routes. One common method involves the reaction of dibenzo[b,E]thiepin-11(6H)-one with 3-chloropropanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-chloropropoxy group can be replaced by other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions.
類似化合物との比較
3-chloropropyl 6,11-dihydrodibenzo[b,e]thiepin-11-yl ether can be compared with other similar compounds, such as:
Dibenzo[b,E]thiepin-11(6H)-one: This compound lacks the 3-chloropropoxy substituent and has different chemical and biological properties.
6,11-Dihydrodibenzo[b,E]thiepin-11-amine:
7,8-Difluoro-6,11-dihydrodibenzo[b,E]thiepin-11-ol:
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C17H17ClOS |
|---|---|
分子量 |
304.8g/mol |
IUPAC名 |
11-(3-chloropropoxy)-6,11-dihydrobenzo[c][1]benzothiepine |
InChI |
InChI=1S/C17H17ClOS/c18-10-5-11-19-17-14-7-2-1-6-13(14)12-20-16-9-4-3-8-15(16)17/h1-4,6-9,17H,5,10-12H2 |
InChIキー |
BGLLEZOKLKYPHL-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)OCCCCl |
正規SMILES |
C1C2=CC=CC=C2C(C3=CC=CC=C3S1)OCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2-chlorophenyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373923.png)
![2-[(4-Chloro-1-naphthyl)sulfanyl]benzoyl chloride](/img/structure/B373925.png)
![3-[4-(2-chloro-7-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]propanamide](/img/structure/B373927.png)
![4-Chloro-2-[1-(4-phenyl-1-piperazinyl)ethyl]phenyl 3,4-dichlorophenyl sulfide](/img/structure/B373928.png)
![N-[3-(5,5-dioxidodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]-N,N-dimethylamine](/img/structure/B373929.png)
![1-(8-Chloro-5-oxido-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B373933.png)
![4-Chloro-2-{1-[4-(3-chlorophenyl)-1-piperazinyl]ethyl}phenyl 2,5-dichlorophenyl sulfide](/img/structure/B373934.png)

![N-{4-[2-(dimethylamino)ethoxy]phenyl}-N-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-yl)amine](/img/structure/B373937.png)
![1-Methyl-4-piperidinyl 2-{[4-(trifluoromethyl)phenyl]sulfanyl}phenyl ether](/img/structure/B373939.png)

![N-(6,11-dihydrodibenzo[b,e]thiepin-11-ylmethyl)-N-(4,5-dihydro-1H-imidazol-2-yl)amine](/img/structure/B373942.png)
![N-{2-[(5-bromo-2-thienyl)sulfanyl]benzyl}-N,N-dimethylamine](/img/structure/B373943.png)
